REACTION_CXSMILES
|
[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][O:5][C:4]2[CH:13]=[CH:14][C:15]([CH2:17][C:18]([OH:20])=O)=[CH:16][C:3]1=2.[CH3:21][N:22](C=O)[CH3:23].S(Cl)(Cl)=O.N(C)C>C(#N)C>[CH3:21][N:22]([CH3:23])[C:18](=[O:20])[CH2:17][C:15]1[CH:14]=[CH:13][C:4]2[O:5][CH2:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:2](=[O:1])[C:3]=2[CH:16]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at this temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the organic part was distilled under reduced pressure and 80 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The phases were decanted
|
Type
|
CUSTOM
|
Details
|
separating the organic phase
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled
|
Type
|
CUSTOM
|
Details
|
obtaining an oil with the product of the title with a yield of 60%
|
Name
|
|
Type
|
|
Smiles
|
CN(C(CC1=CC2=C(OCC3=C(C2=O)C=CC=C3)C=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |